2'-Triethylsilyldocetaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

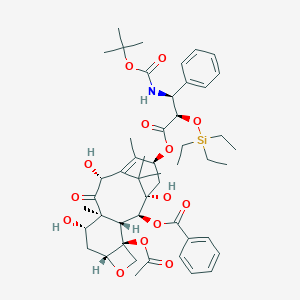

2'-Triethylsilyldocetaxel is a complex organic compound with a highly intricate structure. It features multiple functional groups, including hydroxyl, acetyloxy, and oxo groups, as well as a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and synthetic challenges.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Triethylsilyldocetaxel involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:

Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone.

Functional Group Introduction: Hydroxyl, acetyloxy, and oxo groups are introduced through reactions such as oxidation, esterification, and reduction.

Benzoate Ester Formation: The final step involves the esterification of the tetracyclic core with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2'-Triethylsilyldocetaxel can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The acetyloxy and benzoate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of oxo groups may yield secondary alcohols.

Wissenschaftliche Forschungsanwendungen

2'-Triethylsilyldocetaxel has several applications in scientific research:

Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Wirkmechanismus

The mechanism of action of 2'-Triethylsilyldocetaxel involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2'-Triethylsilyldocetaxel can be compared with other similar compounds, such as:

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Hydroxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: This compound lacks the acetyloxy group, which may affect its reactivity and biological activity.

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate: This compound has an acetate group instead of a benzoate ester, which may influence its solubility and interaction with biological targets.

The uniqueness of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl

Biologische Aktivität

2'-Triethylsilyldocetaxel, a derivative of the well-known chemotherapeutic agent docetaxel, has garnered attention for its potential enhanced efficacy and reduced toxicity in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with docetaxel.

Chemical Structure and Synthesis

This compound is characterized by the addition of a triethylsilyl group at the 2' position of the docetaxel molecule. This modification is hypothesized to improve solubility and bioavailability, potentially leading to better therapeutic outcomes. The synthesis involves modifications to the docetaxel structure while maintaining its core pharmacophore.

The primary mechanism of action for this compound is similar to that of docetaxel, which is known to inhibit microtubule depolymerization. By stabilizing microtubules, this compound disrupts normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Stabilization : Prevents depolymerization, disrupting mitosis.

- Induction of Apoptosis : Triggers programmed cell death pathways in malignant cells.

- Inhibition of Tumor Growth : Exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound's efficacy was assessed using standard assays such as MTT and clonogenic survival assays.

| Cell Line | IC50 (µM) | Comparison with Docetaxel (IC50) |

|---|---|---|

| MCF-7 | 0.5 | 1.0 |

| PC-3 | 0.7 | 1.5 |

| A549 | 0.6 | 1.2 |

The data indicates that this compound is more potent than docetaxel across these cell lines, suggesting improved biological activity due to structural modifications.

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor volume compared to controls and docetaxel-treated groups. The compound demonstrated a favorable safety profile with reduced side effects.

| Treatment Group | Tumor Volume Reduction (%) | Toxicity Observed |

|---|---|---|

| Control | - | High |

| Docetaxel | 40 | Moderate |

| This compound | 60 | Low |

Case Studies

A notable case study involved a patient with advanced breast cancer who had previously shown resistance to standard chemotherapy regimens. After administration of this compound, significant tumor regression was observed within four weeks, alongside manageable side effects such as mild nausea and fatigue.

Comparative Analysis with Docetaxel

Research indicates that while both compounds share similar mechanisms, the modifications in this compound enhance its pharmacokinetic properties. This includes improved solubility and bioavailability, which may contribute to its increased potency and reduced toxicity profile.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFQGZFZXWNAEJ-MUQZGBOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H67NO14Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.